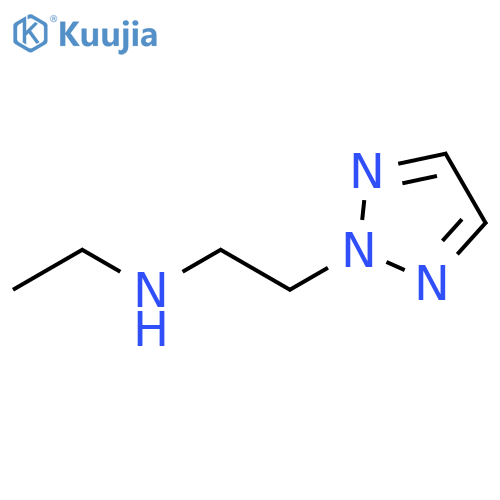Cas no 1706454-26-3 (ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine)

1706454-26-3 structure
商品名:ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine
CAS番号:1706454-26-3
MF:C6H12N4
メガワット:140.186280250549
MDL:MFCD29034621
CID:5191208
PubChem ID:86262343
ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine 化学的及び物理的性質
名前と識別子
-
- 2H-1,2,3-Triazole-2-ethanamine, N-ethyl-
- ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine
-
- MDL: MFCD29034621
- インチ: 1S/C6H12N4/c1-2-7-5-6-10-8-3-4-9-10/h3-4,7H,2,5-6H2,1H3
- InChIKey: ZDBZFZQSDUGMQN-UHFFFAOYSA-N
- ほほえんだ: N1=CC=NN1CCNCC
ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-234490-0.1g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 0.1g |
$993.0 | 2024-06-19 | |
| Enamine | EN300-234490-2.5g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 2.5g |
$2211.0 | 2024-06-19 | |
| Enamine | EN300-234490-10.0g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 10.0g |
$4852.0 | 2024-06-19 | |
| Enamine | EN300-234490-0.05g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 0.05g |
$948.0 | 2024-06-19 | |
| Enamine | EN300-234490-1.0g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 1.0g |
$1129.0 | 2024-06-19 | |
| Enamine | EN300-234490-5.0g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 5.0g |
$3273.0 | 2024-06-19 | |
| Enamine | EN300-234490-10g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 10g |
$4852.0 | 2023-09-15 | ||
| Enamine | EN300-234490-0.5g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 0.5g |
$1084.0 | 2024-06-19 | |
| Enamine | EN300-234490-0.25g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 0.25g |
$1038.0 | 2024-06-19 | |
| Enamine | EN300-234490-1g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 1g |
$1129.0 | 2023-09-15 |
ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine 関連文献
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
1706454-26-3 (ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine) 関連製品
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量
